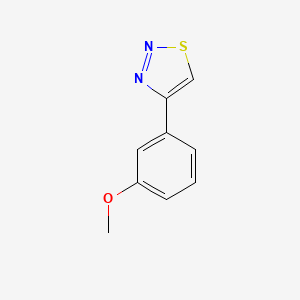

4-(3-Methoxyphenyl)-1,2,3-thiadiazole

Übersicht

Beschreibung

4-(3-Methoxyphenyl)-1,2,3-thiadiazole is a chemical compound with the following characteristics:

- Chemical Formula : C<sub>8</sub>H<sub>7</sub>NO<sub>2</sub>S

- Molecular Weight : 181.21 g/mol

- IUPAC Name : 4-(3-Methoxyphenyl)-1,2,3-thiadiazole

Synthesis Analysis

The synthesis of this compound involves specific chemical reactions. Unfortunately, I don’t have access to the exact synthetic procedure for this specific compound. However, it typically involves the reaction of appropriate starting materials under specific conditions.

Molecular Structure Analysis

The molecular structure of 4-(3-Methoxyphenyl)-1,2,3-thiadiazole consists of a thiadiazole ring (1,2,3-thiadiazole) attached to a 3-methoxyphenyl group. The thiadiazole ring contains sulfur and nitrogen atoms, contributing to its unique properties.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity depends on the functional groups present.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in organic solvents (e.g., acetone, methanol).

- Color : Typically yellow or brown.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Organic Chemistry

- Application : A compound with a similar structure,

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate, has been synthesized and studied for its potential against breast cancer . - Methods : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

- Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

- Application : A compound with a similar structure,

-

Scientific Field: Dermatology

- Application : Mequinol, or 4-methoxyphenol, is used in dermatology for skin depigmentation .

- Methods : As a topical drug, mequinol is often mixed with tretinoin, a topical retinoid. A common formulation for this drug is an ethanolic solution of 2% mequinol and 0.01% tretinoin by mass .

- Results : Dermatologists commonly prescribe the drug to treat liver spots. Lower dosages of mequinol have been used in conjunction with a Q-switched laser to depigment skin in patients with disseminated idiopathic vitiligo .

-

Scientific Field: Organic Chemistry

- Application : In organic chemistry, 4-methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) .

- Methods : 4-Methoxyphenol can be produced from p-benzoquinone and methanol via a free radical reaction .

- Results : The compound is used to prevent unwanted polymerization during the storage and transportation of acrylates or styrene monomers .

-

Scientific Field: Organic Chemistry

- Application : A compound named

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoatehas been synthesized and studied for its potential against breast cancer . - Methods : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

- Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

- Application : A compound named

-

Scientific Field: Materials Science

- Application : An organic co-crystal

4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN)has been grown by slow evaporation method using ethanol solvent for third harmonic nonlinear optical applications . - Methods : The structural parameters and crystalline nature occurring in the co-crystal were analyzed by X-ray diffraction techniques. The functional groups and vibrational modes were analyzed by spectral studies .

- Results : The Z-scan technique was used to analyze the third harmonic NLO properties of the grown material. Density functional theory (DFT) computations were used by B3LYP/6-311++G (d,P) as a standard basis set to optimize molecular geometry .

- Application : An organic co-crystal

-

Scientific Field: Pharmacology

- Application :

3-(4-Hydroxy-3-methoxyphenyl)propionic acidis a caffeine metabolite which showed high antioxidant activity. It is a very sensitive biomarker for the consumption of relatively small amount of coffee. It can be used to inhibit prostaglandin E (2) production . - Methods : This compound is a metabolite of caffeine and can be detected in the body after the consumption of coffee .

- Results : Due to its high antioxidant activity, it can be used to inhibit prostaglandin E (2) production .

- Application :

- Scientific Field: Organic Chemistry

- Application : A compound named

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoatehas been synthesized and studied for its potential against breast cancer . - Methods : The compound was synthesized using a linker mode approach under reflux condition. Its structure was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

- Application : A compound named

Safety And Hazards

4-(3-Methoxyphenyl)-1,2,3-thiadiazole is not considered hazardous. However, always handle chemicals with care and follow standard safety precautions.

Zukünftige Richtungen

Research on this compound could explore its potential applications in drug development, materials science, or other fields. Investigating its biological activity, stability, and optimization for specific purposes would be valuable.

Eigenschaften

IUPAC Name |

4-(3-methoxyphenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-12-8-4-2-3-7(5-8)9-6-13-11-10-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRPJIGNSNYAJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363079 | |

| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxyphenyl)-1,2,3-thiadiazole | |

CAS RN |

337924-95-5 | |

| Record name | 4-(3-methoxyphenyl)-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)

![4-[(5-([(1-Naphthylmethyl)thio]methyl)-4-phenyl-4H-1,2,4-triazol-3-YL)thio]-3-nitrobenzaldehyde](/img/structure/B1621114.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)

![Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate](/img/structure/B1621132.png)

![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)